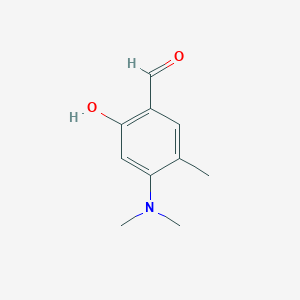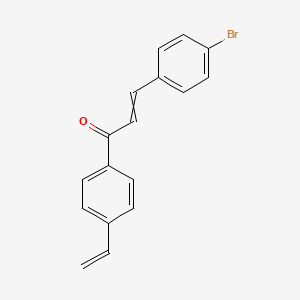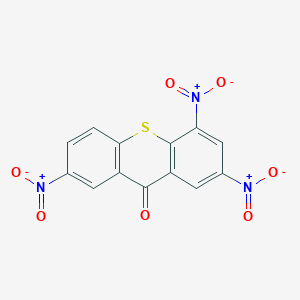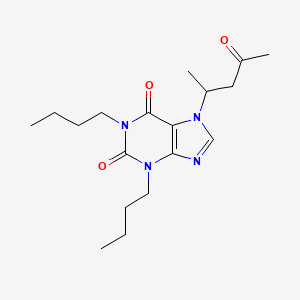
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is a chemical compound belonging to the xanthine family. Xanthines are known for their stimulant effects and are commonly found in various medications and natural products. This particular compound has been studied for its potential vasodilatory effects, which means it can help widen blood vessels and improve blood flow.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves the alkylation of xanthine derivatives. The reaction conditions often require the use of strong bases and alkylating agents. For instance, the compound can be synthesized by reacting 1,3-dibutylxanthine with 4-oxopentyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of its substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized xanthine derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of xanthine derivatives.
Biology: The compound’s vasodilatory effects make it a subject of interest in cardiovascular research.
Medicine: It is being investigated for its potential use in treating conditions like hypertension and other cardiovascular diseases.
Industry: The compound’s properties make it useful in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors. By binding to these receptors, the compound can inhibit the breakdown of cyclic adenosine monophosphate (cAMP), leading to vasodilation and improved blood flow. The molecular targets include various adenosine receptor subtypes, which play a role in regulating vascular tone.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylxanthine (Theophylline): Known for its bronchodilator effects.
1,3,7-Trimethylxanthine (Caffeine): Widely used as a stimulant.
1,3-Diethylxanthine: Studied for its potential therapeutic effects.
Uniqueness
1,3-Dibutyl-7-(4-oxopentan-2-yl)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific alkyl and oxoalkyl substituents, which confer distinct vasodilatory properties. Unlike other xanthine derivatives, this compound has shown a marked activity in promoting blood flow through skeletal muscle while exhibiting low toxicity .
Properties
CAS No. |
57076-64-9 |
|---|---|
Molecular Formula |
C18H28N4O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1,3-dibutyl-7-(4-oxopentan-2-yl)purine-2,6-dione |
InChI |
InChI=1S/C18H28N4O3/c1-5-7-9-20-16-15(17(24)21(18(20)25)10-8-6-2)22(12-19-16)13(3)11-14(4)23/h12-13H,5-11H2,1-4H3 |
InChI Key |
IAGZIWNWUUOZQX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)C(C)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


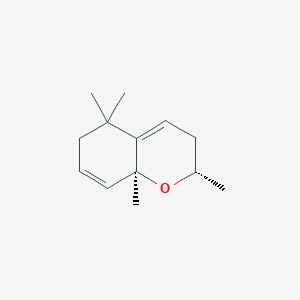
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
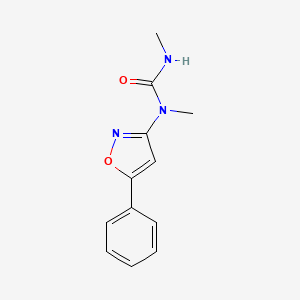
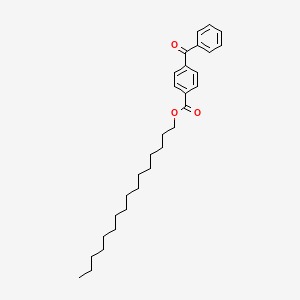
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)methanol](/img/structure/B14628347.png)
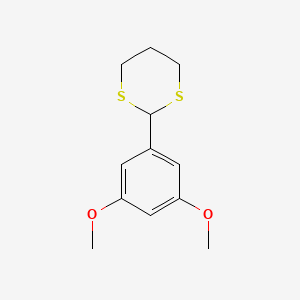
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)

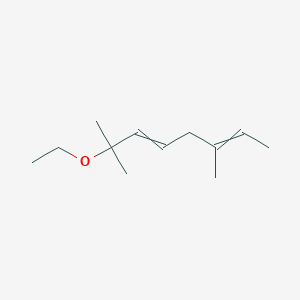

![2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline](/img/structure/B14628381.png)
